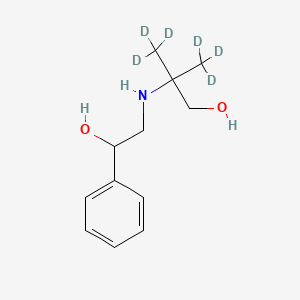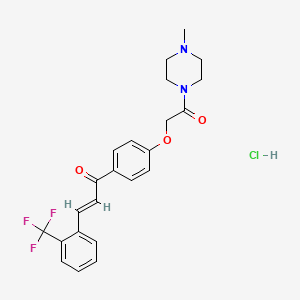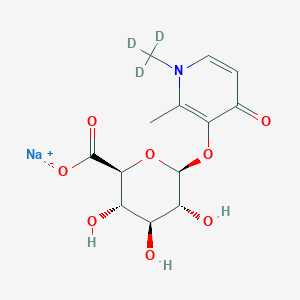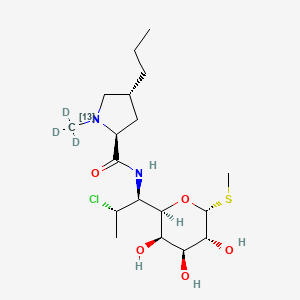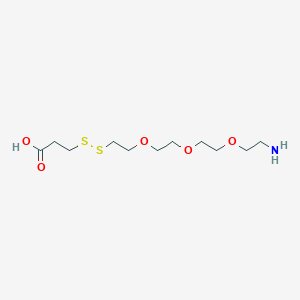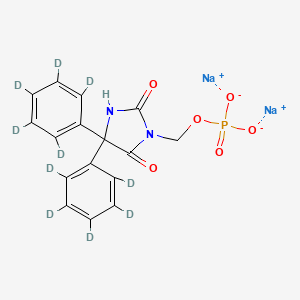
(6R)-Tetrahydro-L-biopterin-d3 (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is a deuterated form of tetrahydrobiopterin, a naturally occurring pteridine derivative. This compound is essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It plays a crucial role as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. The deuterated form is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) involves the catalytic reduction of L-erythrobiopterin or its acyl derivatives. The reaction is carried out in the presence of an amine at a pH of 10-13, using a platinum-based catalyst . The acyl groups, if present, are subsequently removed to yield the final product. This method ensures a high yield and purity of the desired (6R) isomer.
Industrial Production Methods
Industrial production of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the high asymmetric ratio of the (6R) isomer. The use of amines as bases in the reaction prevents the formation of inorganic salts, facilitating the production of high-purity crystals .
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form.
Substitution: It can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry studies to trace metabolic pathways.
Biology: Investigates the role of tetrahydrobiopterin in enzyme mechanisms and metabolic processes.
Medicine: Studies the effects of tetrahydrobiopterin in treating conditions like phenylketonuria and cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) acts as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids. It facilitates electron transfer from the reductase domain of the enzyme to the substrate, promoting the formation of hydroxylated products. Additionally, it stabilizes the enzyme’s active form and enhances substrate binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6S-Tetrahydrobiopterin: Another stereoisomer with similar cofactor functions but different stereochemistry.
Dihydrobiopterin: An oxidized form with reduced cofactor activity.
Biopterin: Fully oxidized form with no cofactor activity.
Uniqueness
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is unique due to its deuterated form, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research settings where long-term studies are required.
Eigenschaften
Molekularformel |
C9H17N5O7S |
|---|---|
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
(6R)-2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1/i1D3; |
InChI-Schlüssel |
YCBVHESKFWFUMG-ZQJSTJEJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Kanonische SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)


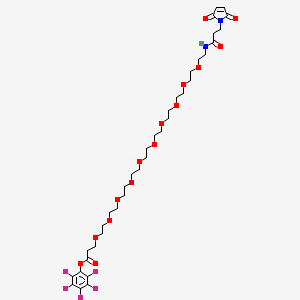
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
